molecular formula C17H13N3O3 B5886338 3-methyl-4-nitro-N-(quinolin-8-yl)benzamide

3-methyl-4-nitro-N-(quinolin-8-yl)benzamide

Cat. No.: B5886338
M. Wt: 307.30 g/mol
InChI Key: DDPQUBIPCFUQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and nitro and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methylation: The addition of a methyl group, which can be achieved using methyl iodide and a base such as potassium carbonate.

    Quinoline Attachment: The attachment of the quinoline ring to the benzamide structure, which can be facilitated by using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

    Coupling Reactions: The quinoline ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, bases like potassium carbonate.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and coupling partners like boronic acids or alkenes.

Major Products Formed

    Reduction of Nitro Group: Formation of 3-methyl-4-amino-N-(quinolin-8-yl)benzamide.

    Substitution of Methyl Group: Formation of various substituted benzamides.

    Coupling Reactions: Formation of complex quinoline derivatives.

Scientific Research Applications

3-methyl-4-nitro-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(quinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(quinolin-8-yl)benzamide: Similar structure but lacks the nitro group.

    3-methyl-4-nitro-N-(quinolin-8-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.

    N-(quinolin-8-yl)benzamide: Lacks both the methyl and nitro groups.

Uniqueness

3-methyl-4-nitro-N-(quinolin-8-yl)benzamide is unique due to the presence of both the nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline ring and benzamide structure provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

3-methyl-4-nitro-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11-10-13(7-8-15(11)20(22)23)17(21)19-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPQUBIPCFUQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.